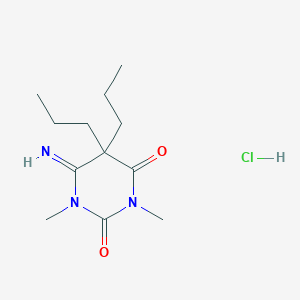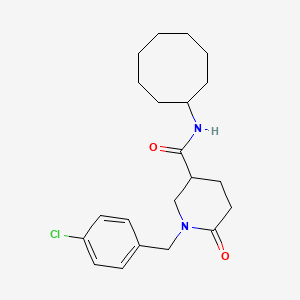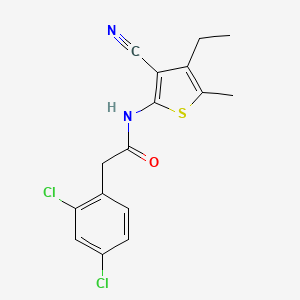
6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride is a chemical compound with a complex structure It belongs to the class of diazinane derivatives and is characterized by the presence of an imino group, two methyl groups, and two propyl groups attached to a diazinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride typically involves the following steps:
Formation of the Diazinane Ring: The initial step involves the cyclization of appropriate precursors to form the diazinane ring. This can be achieved through a condensation reaction between a diamine and a diketone under acidic conditions.
Introduction of Imino Group: The imino group is introduced by reacting the diazinane derivative with an appropriate amine or ammonia source.
Alkylation: The methyl and propyl groups are introduced through alkylation reactions using alkyl halides in the presence of a base.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
科学研究应用
6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride involves its interaction with specific molecular targets. The imino group and diazinane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a pyrimidinone ring structure.
6-Amino-1,3-dimethyluracil: Another related compound with an amino group instead of an imino group.
Uniqueness
6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride is unique due to its specific substitution pattern and the presence of both imino and diazinane functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
IUPAC Name |
6-imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2.ClH/c1-5-7-12(8-6-2)9(13)14(3)11(17)15(4)10(12)16;/h13H,5-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOHDFWVAMZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=N)N(C(=O)N(C1=O)C)C)CCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}-3-piperidinecarbonitrile](/img/structure/B6016548.png)
![1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B6016551.png)
![2-[4-[(Z)-[2-(3-chloro-2-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetamide](/img/structure/B6016564.png)
![2-[(2-Fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid](/img/structure/B6016571.png)
![5-(2-furyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6016578.png)
![6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B6016583.png)
![N-[(1-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6016590.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6016591.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B6016599.png)

![6-(4-chlorophenyl)-3-[(4-isopropyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6016614.png)

![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6016640.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6016643.png)
